![molecular formula C16H14Cl2F3N3O2 B2892817 2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide CAS No. 1396635-86-1](/img/structure/B2892817.png)
2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H14Cl2F3N3O2 and its molecular weight is 408.2. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Researchers have synthesized derivatives related to pyrimidinone and oxazinone fused with thiophene rings, using starting materials that share structural similarities with the compound . These derivatives exhibit significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. For instance, a study demonstrated the synthesis of new compounds with good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).
Herbicidal Activity
Molecular Structure and Binding Analysis
The structural analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has provided insights into their conformation and intramolecular interactions. This type of research can inform the development of new drugs by understanding how structural features influence biological activity (Subasri et al., 2016).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F3N3O2/c1-9-6-13(16(19,20)21)24-14(23-9)4-5-22-15(25)8-26-12-3-2-10(17)7-11(12)18/h2-3,6-7H,4-5,8H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCBKJAXOKXLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide |
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